molecular formula C19H23NO2S B4534226 3-(5-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-3-thienyl)prop-2-yn-1-ol

3-(5-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-3-thienyl)prop-2-yn-1-ol

Cat. No. B4534226
M. Wt: 329.5 g/mol
InChI Key: OEYZERMPFNNBGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves condensation reactions and the formation of Schiff bases, which are common precursors in the synthesis of such complex molecules. For instance, compounds have been synthesized by reacting aldehydes with amino-substituted compounds in the presence of solvents like CH3OH, highlighting the importance of choosing appropriate reactants and conditions for the synthesis of targeted structures (Rivera et al., 2022).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic methods to determine the arrangement of atoms within a compound. Structural elucidation can reveal the presence of specific functional groups and their orientation, as well as the overall molecular geometry. For example, Schiff bases show distinct structural features with E configuration across C=N double bonds, as observed in synthesized compounds (Zhu et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include nucleophilic substitutions, electrophilic additions, and the formation of cyclic structures through intramolecular bonding. Their reactivity is significantly influenced by the presence of electron-donating or withdrawing groups, which can affect their interaction with other chemical entities. The synthesis and characterization of derivatives highlight the versatility of these compounds in undergoing chemical transformations (Bekircan et al., 2008).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. These properties are determined through experimental methods and can provide insights into the compound's stability, reactivity, and potential applications in various fields.

Chemical Properties Analysis

The chemical properties of such compounds include their acidity or basicity, redox potential, and their ability to form complexes with metals or other organic molecules. Spectroscopic techniques like NMR and IR are instrumental in identifying functional groups and understanding the compound's chemical behavior.

References

properties

IUPAC Name

3-[5-[[2-methoxyethyl-[(4-methylphenyl)methyl]amino]methyl]thiophen-3-yl]prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-16-5-7-17(8-6-16)13-20(9-11-22-2)14-19-12-18(15-23-19)4-3-10-21/h5-8,12,15,21H,9-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYZERMPFNNBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CCOC)CC2=CC(=CS2)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-3-thienyl)prop-2-yn-1-ol
Reactant of Route 2
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3-(5-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-3-thienyl)prop-2-yn-1-ol
Reactant of Route 3
3-(5-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-3-thienyl)prop-2-yn-1-ol
Reactant of Route 4
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3-(5-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-3-thienyl)prop-2-yn-1-ol
Reactant of Route 5
Reactant of Route 5
3-(5-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-3-thienyl)prop-2-yn-1-ol
Reactant of Route 6
3-(5-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-3-thienyl)prop-2-yn-1-ol

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